4-ETHYL-3-(4-ISOPROPYLPHENYL)-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE
Overview
Description
4-ETHYL-3-(4-ISOPROPYLPHENYL)-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by its unique structure, which includes ethyl, isopropylphenyl, and methylbenzylsulfanyl groups attached to the triazole ring
Preparation Methods
The synthesis of 4-ETHYL-3-(4-ISOPROPYLPHENYL)-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole core, followed by the introduction of the ethyl, isopropylphenyl, and methylbenzylsulfanyl groups through various substitution reactions. Common reagents used in these reactions include alkyl halides, sulfonyl chlorides, and organometallic compounds. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
4-ETHYL-3-(4-ISOPROPYLPHENYL)-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the compound, using reagents like alkyl halides or sulfonyl chlorides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Scientific Research Applications
4-ETHYL-3-(4-ISOPROPYLPHENYL)-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-ETHYL-3-(4-ISOPROPYLPHENYL)-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
4-ETHYL-3-(4-ISOPROPYLPHENYL)-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE can be compared with other triazole derivatives, such as:
1,2,4-Triazole: The parent compound, which lacks the additional substituents found in the target compound.
Fluconazole: A well-known antifungal agent that contains a triazole ring and is used to treat fungal infections.
Voriconazole: Another antifungal agent with a triazole ring, known for its broad-spectrum activity against various fungal pathogens.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other triazole derivatives.
Properties
IUPAC Name |
4-ethyl-3-[(4-methylphenyl)methylsulfanyl]-5-(4-propan-2-ylphenyl)-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3S/c1-5-24-20(19-12-10-18(11-13-19)15(2)3)22-23-21(24)25-14-17-8-6-16(4)7-9-17/h6-13,15H,5,14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGNWLWWCAYFPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)C)C3=CC=C(C=C3)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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